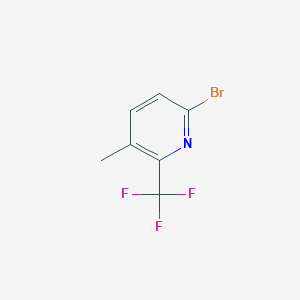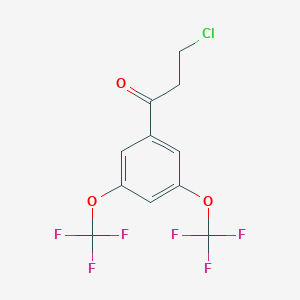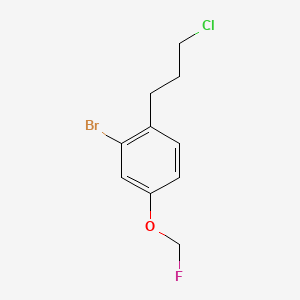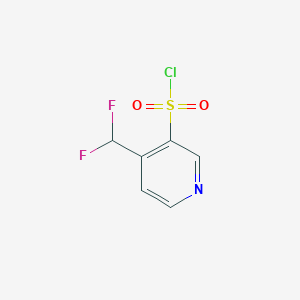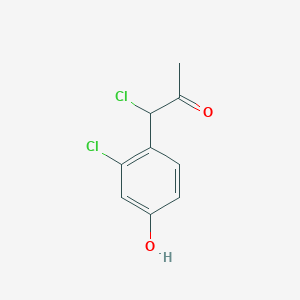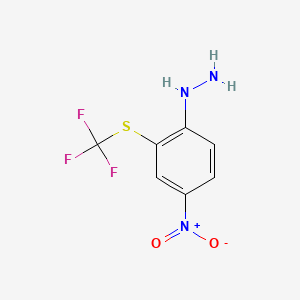
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 2nd position of the phenyl ring, along with a chlorine atom attached to the propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-bromo-2-ethylbenzene with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amines, ethers, or thioethers.
Reduction: 1-(5-Bromo-2-ethylphenyl)-2-chloropropanol.
Oxidation: 1-(5-Bromo-2-ethylphenyl)-2-chloropropanoic acid.
Scientific Research Applications
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one: Similar structure but with the bromine atom at the 4th position.
1-(5-Bromo-2-methylphenyl)-2-chloropropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Bromo-2-ethylphenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H12BrClO |
|---|---|
Molecular Weight |
275.57 g/mol |
IUPAC Name |
1-(5-bromo-2-ethylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO/c1-3-8-4-5-9(12)6-10(8)11(14)7(2)13/h4-7H,3H2,1-2H3 |
InChI Key |
ALSXJBCJBFZONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


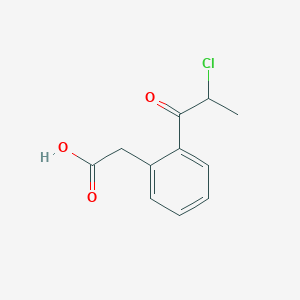
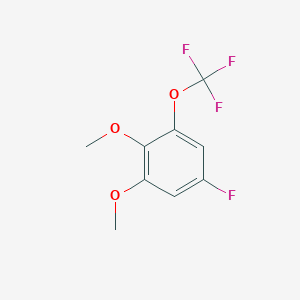
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
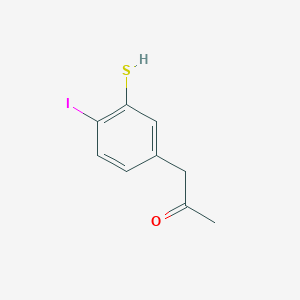


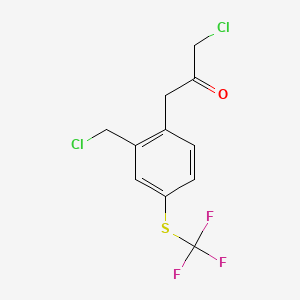
![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)
